4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid
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Overview
Description
4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid is an organic compound belonging to the class of benzoic acids It features a benzoic acid core substituted with methoxy groups at the 2, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methoxy groups and benzoic acid core allow it to participate in various biochemical pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but features an ethylamine group instead of a benzoic acid core.
3,5-Dimethoxyphenylacetic acid: Another related compound with a similar methoxy substitution pattern but different core structure.
Uniqueness: 4-(3,5-Dimethoxyphenyl)-2-methoxybenzoic acid is unique due to its specific substitution pattern and the presence of both methoxy groups and a benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-12-6-11(7-13(9-12)20-2)10-4-5-14(16(17)18)15(8-10)21-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQICWEDYZMMPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690876 |
Source
|
Record name | 3,3',5'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-22-9 |
Source
|
Record name | 3,3',5'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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